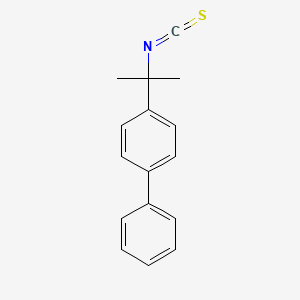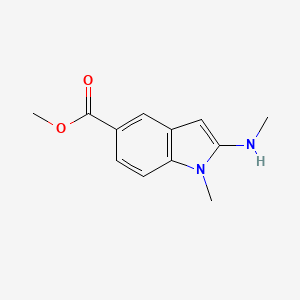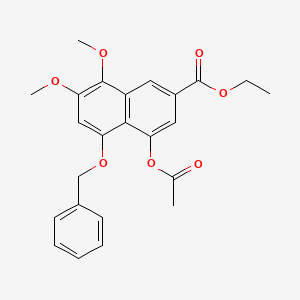![molecular formula C18H17N3O B12537160 Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-54-7](/img/structure/B12537160.png)
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- is a complex organic compound with significant applications in various fields. This compound features a phenol group, an aminophenyl group, and a pyridinyl group, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenol with 3-pyridinecarboxaldehyde under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and phenol functionalization, to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenol and aminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminophenyl and pyridinyl groups can participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: A simpler analog with similar functional groups but lacking the pyridinyl moiety.
3-Pyridinylamine: Contains the pyridinyl group but lacks the phenol and aminophenyl groups.
Phenol: The simplest form, containing only the phenol group.
Uniqueness
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
821784-54-7 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[[[5-(3-aminophenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H17N3O/c19-16-5-2-4-14(8-16)15-9-17(12-20-11-15)21-10-13-3-1-6-18(22)7-13/h1-9,11-12,21-22H,10,19H2 |
InChI Key |
JPZJTMJKAJYQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


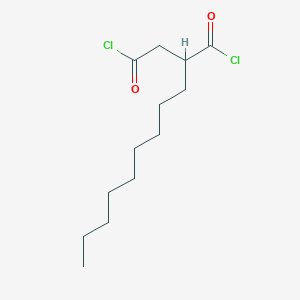
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

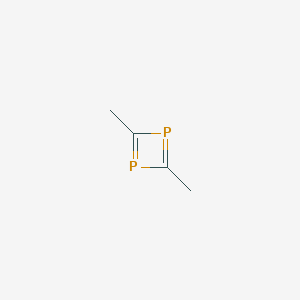
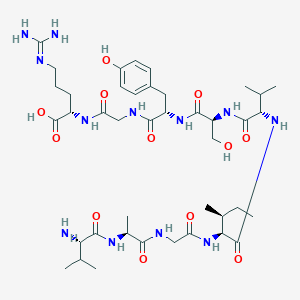
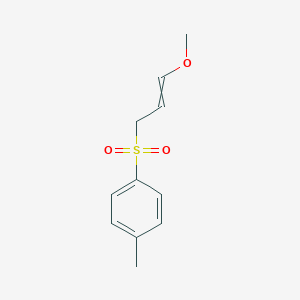
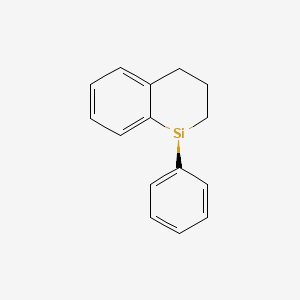
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
